

An In-depth Technical Guide on 1-methyl-1H-pyrazole-5-carbaldehyde

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **1-methyl-1H-pyrazole-5-carbaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular formula and weight, and presents a generalized experimental workflow for its synthesis and subsequent derivatization, which are crucial steps in the development of novel therapeutic agents.

Core Molecular Data

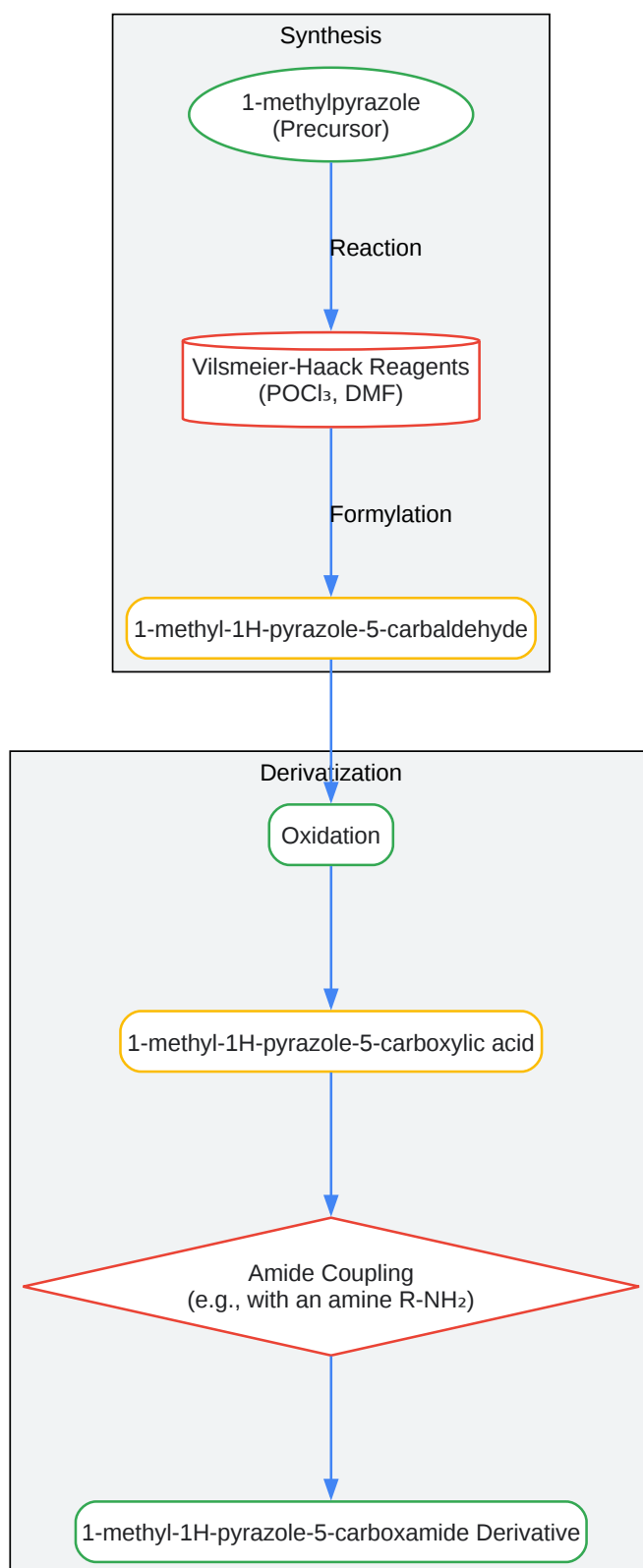
The fundamental molecular properties of **1-methyl-1H-pyrazole-5-carbaldehyde** are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

Property	Value
Molecular Formula	C ₅ H ₆ N ₂ O [1] [2] [3]
Molecular Weight	110.11 g/mol [1] [3]
CAS Number	27258-33-9 [1]

Synthetic and Experimental Workflow

While specific, detailed protocols for the synthesis of **1-methyl-1H-pyrazole-5-carbaldehyde** are not extensively published, a general and widely utilized method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.^[4] Following its synthesis, the aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery.

The following diagram illustrates a logical workflow from a precursor to **1-methyl-1H-pyrazole-5-carbaldehyde** and its subsequent conversion into a pyrazole carboxamide derivative. This class of compounds has been investigated for various biological activities, including as antiparasitic agents.^{[2][3]}



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Fig. 1: Generalized workflow for the synthesis and derivatization of **1-methyl-1H-pyrazole-5-carbaldehyde**.

Generalized Experimental Protocols

The following are generalized experimental protocols based on established chemical transformations relevant to the workflow described above. Researchers should adapt these methods based on specific laboratory conditions and substrate reactivity.

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an electron-rich heterocyclic ring, such as a pyrazole.^{[4][5]}

- Reagents and Equipment:
 - Substituted pyrazole (e.g., 1-methylpyrazole)
 - Phosphorus oxychloride (POCl_3)
 - N,N-Dimethylformamide (DMF)
 - Inert solvent (e.g., dichloromethane, if necessary)
 - Round-bottom flask, magnetic stirrer, ice bath, and equipment for aqueous workup and purification (e.g., column chromatography).
- Procedure:
 - The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.
 - The pyrazole precursor, dissolved in an appropriate solvent or neat, is then added to the freshly prepared Vilsmeier reagent.
 - The reaction mixture is stirred, often with heating, for a period determined by substrate reactivity (monitored by TLC).
 - Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

- The crude product is then extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated under reduced pressure.
- Purification is typically achieved by column chromatography to yield the desired pyrazole carbaldehyde.

The aldehyde functional group of **1-methyl-1H-pyrazole-5-carbaldehyde** can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters.

- Reagents and Equipment:
 - Pyrazole carbaldehyde
 - Oxidizing agent (e.g., potassium permanganate, Jones reagent, or milder reagents like sodium chlorite)
 - Appropriate solvent (e.g., acetone, water, t-butanol)
 - Standard laboratory glassware for reaction, workup, and purification.
- Procedure:
 - The pyrazole carbaldehyde is dissolved in a suitable solvent.
 - The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction progress is monitored by TLC.
 - After the reaction is complete, the excess oxidant is quenched (e.g., with sodium sulfite for permanganate or isopropanol for Jones reagent).
 - The pH is adjusted to either acidic or basic to facilitate the isolation of the carboxylic acid.
 - The product is extracted into an organic solvent.

- The organic extracts are dried and evaporated. The crude carboxylic acid may be purified by recrystallization or chromatography.

Pyrazole carboxamides are a class of compounds that have shown significant biological activity.^{[2][3][6]} They are typically synthesized from the corresponding carboxylic acid.

- Reagents and Equipment:

- Pyrazole carboxylic acid
- Amine (R-NH₂)
- Coupling agent (e.g., DCC, EDC, HATU)
- Base (e.g., triethylamine, DIPEA)
- Anhydrous polar aprotic solvent (e.g., DMF, DCM)
- Standard laboratory glassware for an inert atmosphere reaction, workup, and purification.

- Procedure:

- The pyrazole carboxylic acid is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The coupling agent and a base are added, and the mixture is typically stirred for a short period to activate the carboxylic acid.
- The desired amine is then added to the reaction mixture.
- The reaction is stirred at room temperature until completion (monitored by TLC).
- The reaction mixture is then typically diluted with a solvent and washed sequentially with an acidic solution, a basic solution, and brine.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

- The resulting crude amide is purified by column chromatography or recrystallization.

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